(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Description
This compound is a tertiary amine featuring a pyridine ring substituted with bromo (5-position) and chloro (2-position) groups, linked via a methanone bridge to a 4-methylpiperazine moiety.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)8-6-10(13)14-7-9(8)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZWBDSESLSKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts for coupling reactions and base catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that derivatives of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone exhibit significant antitumor properties. A study highlighted that certain substituted analogs demonstrated effective inhibition of tumor cell proliferation, suggesting potential use in cancer therapeutics. The compound's structure allows it to interact with specific biological targets involved in cancer progression, making it a candidate for further development in oncology .
Anti-inflammatory Properties:
The compound has also been linked to anti-inflammatory effects. Investigations into its mechanism of action revealed that it can inhibit the NF-kappaB signaling pathway, which is crucial in the inflammatory response. This property positions it as a promising agent for treating inflammatory diseases .
Chemical Biology
Biological Probes:
Due to its unique structural features, this compound serves as a valuable chemical probe for studying biological processes. Its ability to selectively bind to certain proteins makes it useful for elucidating pathways involved in disease mechanisms. For instance, it can be employed to investigate the role of specific enzymes or receptors in cellular signaling pathways .
Structure-Activity Relationship Studies:
The compound is often utilized in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. This research is critical for optimizing lead compounds in drug discovery and understanding the pharmacophore responsible for its effects .
Synthesis and Characterization
Synthetic Routes:
The synthesis of this compound typically involves coupling reactions between appropriate precursors. For example, one method described involves the reaction of 5-bromo-2-chloropyridine with 4-methylpiperazine under controlled conditions to yield the desired product .
Characterization Techniques:
Characterization of the synthesized compound is conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods are essential for validating the compound's identity and ensuring reproducibility in research .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell lines with low toxicity profiles. |
| Study 2 | Anti-inflammatory Effects | Inhibited NF-kappaB signaling pathway, reducing inflammatory markers in vitro. |
| Study 3 | Biological Probes | Used to investigate enzyme activity related to cancer metabolism, providing insights into therapeutic targets. |
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Methanone Cores
The following compounds share the piperazine-methanone backbone but differ in substituents and applications:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical and Functional Properties
- Halogenation: The bromo and chloro groups in the target compound increase lipophilicity compared to analogues with fluorinated (e.g., trifluoromethyl in ) or non-halogenated substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic Systems : Pyridine (target compound) vs. indole () or thiophene () alters electronic properties. Indole’s nitrogen heterocycle may facilitate π-π stacking in receptor binding, whereas pyridine’s electron-withdrawing halogens could polarize the ring .
- Piperazine Modifications : The 4-methylpiperazine group is common across analogues, suggesting its role as a solubility-enhancing or hydrogen-bond-accepting moiety. In contrast, the trifluoromethylphenyl-substituted piperazine in introduces steric bulk and electron-withdrawing effects.
Biological Activity
(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies indicate that derivatives of this compound exhibit significant antitumor activity. A notable investigation demonstrated its efficacy against various cancer cell lines, particularly in breast cancer models. The compound's activity was enhanced when used in combination with doxorubicin, showing a synergistic effect that improved cytotoxicity in MCF-7 and MDA-MB-231 cell lines. This suggests that the presence of bromine and chlorine substituents contributes positively to its antitumor properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays indicated that it possesses notable antibacterial effects against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate precise pathways .
Inhibition of Enzymatic Activity
Research has highlighted the compound's role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition is particularly relevant in the context of autoimmune diseases and certain cancers, where rapid cell proliferation is observed. The compound's ability to inhibit DHODH was confirmed through a series of enzymatic assays, demonstrating a potential therapeutic application in immunosuppressive therapies .
Study 1: Antitumor Efficacy
In a study involving various pyrazole derivatives, including this compound, researchers found that compounds with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cells. The study utilized both single-agent and combination therapies with doxorubicin, revealing that the halogenated derivatives had significantly higher efficacy compared to non-halogenated counterparts .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial activity of several pyridine derivatives. The results showed that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting bromo/chloro-substituted pyridines with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (120–140°C) are effective for forming methanone linkages . Optimization involves adjusting stoichiometry, reaction time, and catalyst use. Lower yields (e.g., 41% in some analogs ) may arise from steric hindrance or competing side reactions; microwave-assisted synthesis or inert atmospheres can improve efficiency.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring integration .
- Mass spectrometry (HRMS) for molecular weight validation.
- TLC (Rf values) and HPLC (≥95% purity) to assess purity .
- Melting point analysis (e.g., 153–154°C for structural analogs) to verify consistency with literature .
- Elemental analysis to validate calculated vs. observed C/H/N ratios .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Wear PPE (gloves, lab coat, goggles) due to potential irritancy .
- Work in a fume hood to avoid inhalation of fine particles .
- Store in a cool, dry environment (<25°C) away from oxidizing agents .
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Synthesize analogs with variations in halogen substituents (e.g., replacing bromine with iodine) or piperazine substituents (e.g., hydroxyethyl groups) .
- Test biological activity (e.g., antimicrobial, kinase inhibition) using dose-response assays. For example, evaluate IC₅₀ values in enzyme inhibition assays or MICs in bacterial cultures .
- Correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity trends .
Q. What advanced analytical techniques resolve contradictions in spectral data or crystallographic results?
- Methodological Answer :
- X-ray crystallography to resolve ambiguities in substituent orientation (e.g., confirming methanone linkage geometry) .
- 2D NMR (COSY, HSQC) to assign overlapping proton signals in aromatic/piperazine regions .
- DFT calculations to predict spectroscopic properties (e.g., IR vibrations) and compare with experimental data .
Q. How can environmental stability and degradation pathways be investigated?
- Methodological Answer :
- Conduct hydrolysis studies at varying pH levels (1–13) to identify labile bonds (e.g., amide or ester linkages in analogs) .
- Use LC-MS/MS to detect degradation products and propose pathways (e.g., dehalogenation or piperazine ring oxidation) .
- Evaluate photostability under UV/visible light using controlled irradiation chambers .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
